molecular formula C22H22N2O5 B2500692 benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}ethyl)carbamate CAS No. 1705057-81-3

benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}ethyl)carbamate

Cat. No.: B2500692
CAS No.: 1705057-81-3
M. Wt: 394.427
InChI Key: JDWKUGZLTIBBNS-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}ethyl)carbamate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}ethyl)carbamate typically involves multiple steps. One common approach is the selective O-benzylation of 2-oxo-1,2-dihydropyridines using a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) under mild reaction conditions . This method allows for the efficient production of O-benzyl products, which are important intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}ethyl)carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}ethyl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19(13-23-21(27)28-14-16-7-2-1-3-8-16)24-12-6-11-22(15-24)18-10-5-4-9-17(18)20(26)29-22/h1-5,7-10H,6,11-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWKUGZLTIBBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CNC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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